5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

Übersicht

Beschreibung

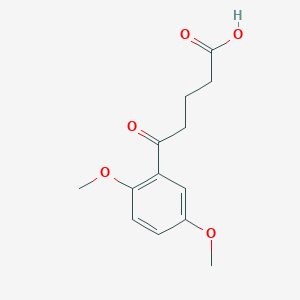

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a pentanoic acid chain with a ketone functional group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzene.

Formylation: The 2,5-dimethoxybenzene undergoes formylation to introduce a formyl group, resulting in 2,5-dimethoxybenzaldehyde.

Aldol Condensation: The 2,5-dimethoxybenzaldehyde is then subjected to aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide to form the corresponding chalcone.

Oxidation: The chalcone is oxidized using an oxidizing agent such as potassium permanganate to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Analyse Chemischer Reaktionen

Chemical Reactions of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

This compound (CAS: 63467-20-9) is a substituted keto acid with a phenyl group bearing methoxy substituents at the 2- and 5-positions. Its chemical reactivity is governed by the ketone and carboxylic acid functional groups, as well as the electron-rich aromatic ring. Below is an analysis of its documented and hypothesized reactions based on structural analogs and available literature.

Reduction Reactions

The ketone moiety in this compound can undergo reduction to form secondary alcohols. For example:

- Catalytic Hydrogenation :

Oxidation Reactions

The α-keto acid structure is susceptible to oxidative cleavage under strong oxidizing conditions:

- Oxidative Decarboxylation :

Esterification

The carboxylic acid group can react with alcohols to form esters:

- Reagents : Methanol/H₂SO₄ or ethanol/HCl.

Condensation Reactions

The ketone group participates in nucleophilic additions, such as:

- Knoevenagel Condensation :

Substitution Reactions

The methoxy groups on the aromatic ring may undergo demethylation under harsh conditions:

- Reagents : BBr₃ or HI.

Key Research Findings

Mechanistic Insights

- Steric Effects : The 2,5-dimethoxy substituents hinder electrophilic substitution on the aromatic ring, directing reactivity primarily to the keto-acid chain .

- Acid Catalysis : Protonation of the ketone enhances electrophilicity, facilitating nucleophilic attack in condensation reactions .

Unresolved Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Medicine:

Drug Development: The structural features of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dimethoxyphenylacetic acid

- 2,5-Dimethoxyphenethylamine

- 2,5-Dimethoxybenzaldehyde

Comparison:

- Structural Differences: While these compounds share the 2,5-dimethoxyphenyl group, they differ in the functional groups attached to the aromatic ring and the length of the carbon chain.

- Unique Features: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which confer distinct chemical reactivity and potential applications.

Biologische Aktivität

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethoxy-substituted phenyl group and a pentanoic acid backbone. Its molecular formula is , indicating significant molecular complexity which may influence its interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating metabolic pathways crucial for cellular function.

- Receptor Modulation : It is hypothesized that the compound interacts with various cellular receptors, potentially influencing signal transduction pathways related to inflammation and cell proliferation.

- Gene Expression Alteration : There is evidence suggesting that this compound can modulate the expression of genes involved in critical biological processes such as apoptosis and inflammatory responses.

Biological Activities

The compound has been investigated for a range of biological activities:

- Antioxidant Properties : Preliminary studies indicate potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research suggests that it may exhibit anti-inflammatory properties, possibly through the modulation of cytokine production.

- Antimicrobial Activity : Some studies have reported that derivatives of this compound show promise as antimicrobial agents.

Biological Activity Overview

| Activity Type | Effect Description | Reference |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

- In Vitro Studies : Various in vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.

- In Vivo Studies : Animal models have been employed to study the anti-inflammatory effects of the compound. In one study, administration of 100 mg/kg body weight resulted in a marked reduction in inflammation markers compared to control groups .

- Clinical Relevance : The relevance of this compound in clinical settings has been highlighted in trials focusing on its psychoactive properties. While primarily studied for other compounds with similar structures, insights from these trials suggest potential therapeutic applications for mood disorders .

Eigenschaften

IUPAC Name |

5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-9-6-7-12(18-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOLLXPXIINET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301470 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-20-9 | |

| Record name | NSC143630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.